

DS18561882 solubility and stock solution preparation

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B607206

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Application Notes and Protocols for DS18561882

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS18561882 is a highly potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), with a reported IC₅₀ value of 0.0063 μM.[1] It also shows inhibitory activity against MTHFD1 (IC₅₀ = 0.57 μM).[1][2] MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, which is upregulated in various cancers, making it a promising target for cancer therapy.[3] **DS18561882** has demonstrated a favorable oral pharmacokinetic profile and in vivo anti-tumor activity.[2][3][4][5] These application notes provide detailed protocols for the preparation of stock solutions and working solutions of **DS18561882** for both in vitro and in vivo studies.

Solubility of DS18561882

The solubility of **DS18561882** has been determined in various solvent systems, particularly for the preparation of formulations for in vivo experiments. Assistance from heat and/or sonication may be necessary to achieve complete dissolution.[1]

Solvent System	Solubility	Resulting Solution	Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL	Clear solution	Ultrasonic assistance needed.[1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL	Clear solution	Ultrasonic assistance needed.[1]
10% DMSO, 90% Corn Oil	2.5 mg/mL	Clear solution	Ultrasonic assistance needed.[1]
0.5% (w/v) methyl cellulose 400 solution	Suspension	-	Used for oral administration.[1][2]
DMSO	10 mM	Stock Solution	For in vitro use.[1]

Stock Solution Preparation

For in vitro experiments, a concentrated stock solution of **DS18561882** is typically prepared in 100% DMSO. This stock can then be diluted to the final desired concentration in a cell culture medium. For in vivo studies, multi-component solvent systems are often required to achieve the desired concentration and formulation for administration.

Protocol 1: Preparation of 10 mM DMSO Stock Solution (for in vitro use)

Materials:

- **DS18561882** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Procedure:

- Accurately weigh the required amount of **DS18561882** powder. The molecular weight of **DS18561882** is 608.63 g/mol .[\[2\]](#)[\[6\]](#)
- Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.60863 mg of **DS18561882** in 1 mL of DMSO.
- Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[\[1\]](#)[\[2\]](#)

Protocol 2: Preparation of a Dosing Solution for in vivo Oral Administration (Suspension)

This protocol is suitable for preparing a suspension of **DS18561882** for oral gavage in animal models.[\[1\]](#)[\[2\]](#)

Materials:

- **DS18561882** powder
- Methyl cellulose 400
- Sterile water
- Homogenizer or sonicator

Procedure:

- Prepare a 0.5% (w/v) methyl cellulose 400 solution by gradually adding 0.5 g of methyl cellulose to 100 mL of heated sterile water (60-70°C) with continuous stirring.[\[7\]](#)
- Allow the solution to cool to room temperature and then chill to 4°C to ensure complete dissolution.[\[7\]](#)

- Calculate the required amount of **DS18561882** based on the desired dose and the number and weight of the animals.
- Suspend the calculated amount of **DS18561882** in the prepared 0.5% methyl cellulose vehicle.
- Use a homogenizer or sonicator to ensure a uniform suspension.[\[7\]](#)
- It is recommended to prepare this dosing solution fresh daily.[\[7\]](#)

Protocol 3: Preparation of a Dosing Solution for in vivo Administration (Clear Solution)

This protocol yields a clear solution of **DS18561882** for administration.[\[1\]](#)

Materials:

- **DS18561882** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)

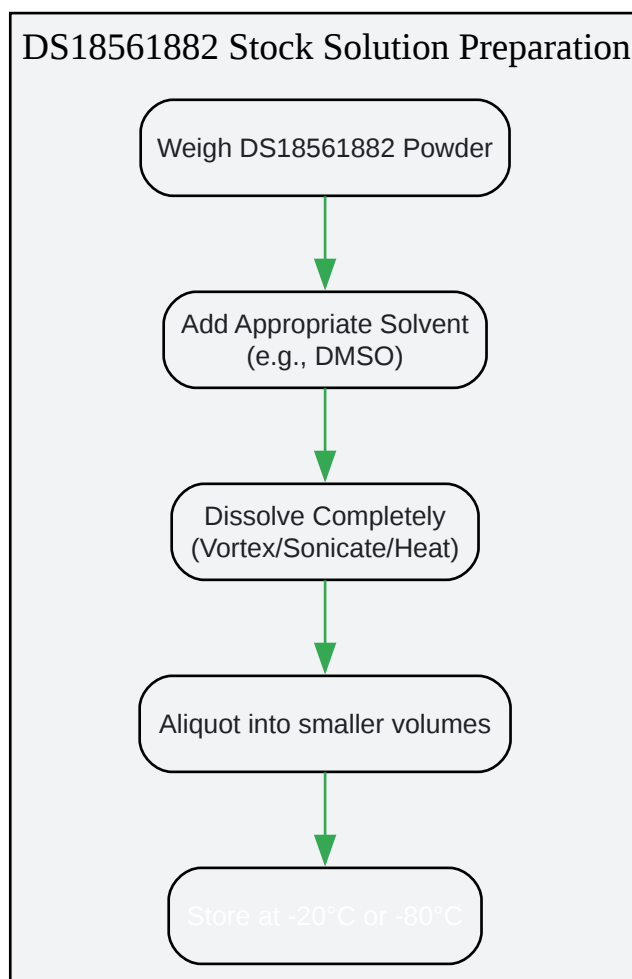
Procedure:

- Prepare a 25.0 mg/mL stock solution of **DS18561882** in DMSO.
- To prepare a 1 mL working solution at 2.5 mg/mL, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[\[1\]](#)
- Add 50 µL of Tween-80 to the mixture and mix again until uniform.[\[1\]](#)
- Add 450 µL of Saline to bring the final volume to 1 mL.[\[1\]](#)

- If precipitation or phase separation occurs, use sonication and/or gentle heating to aid dissolution.[1]
- For in vivo experiments, it is recommended to prepare this working solution fresh on the day of use.[1]

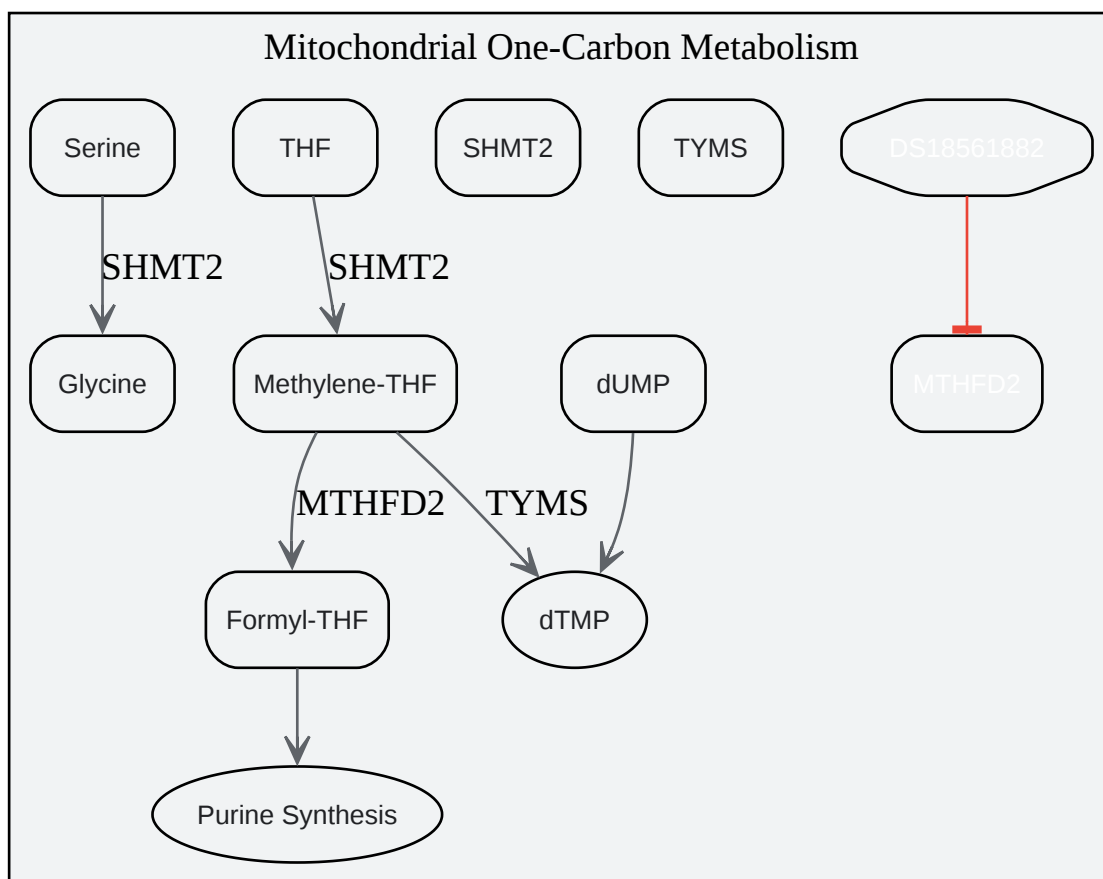
Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and the targeted signaling pathway of **DS18561882**.



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Caption: Workflow for preparing a **DS18561882** stock solution.



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Caption: **DS18561882** inhibits MTHFD2 in the mitochondrial one-carbon metabolism pathway.

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